molecular formula C15H14OS B12794916 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol CAS No. 147646-81-9

2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol

Cat. No.: B12794916
CAS No.: 147646-81-9
M. Wt: 242.3 g/mol
InChI Key: SDOWBLWIPSGWAZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base can yield the desired benzothiophene derivative . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form the benzothiophene core .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale catalytic processes. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts. For instance, the use of rhodium-catalyzed hydrogenation has been reported to produce chiral 2,3-dihydrobenzo(b)thiophene derivatives with high yields and enantioselectivities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzothiophene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives.

Scientific Research Applications

2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes like tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler analog with a similar core structure but lacking the hydroxyl and phenyl groups.

    2,3-Dihydrobenzo(b)thiophene: Another related compound with similar chemical properties but different substituents.

    Thiophene: A related heterocycle with a sulfur atom in a five-membered ring, but without the fused benzene ring.

Uniqueness

2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

147646-81-9

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

(2-phenyl-2,3-dihydro-1-benzothiophen-3-yl)methanol

InChI

InChI=1S/C15H14OS/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2

InChI Key

SDOWBLWIPSGWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C3=CC=CC=C3S2)CO

Origin of Product

United States

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